Cas no 1074-89-1 (6-Methoxy-9H-purine)

6-Methoxy-9H-purine is a purine derivative characterized by a methoxy group at the 6-position of the purine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of nucleoside analogs and bioactive molecules. Its structural features make it valuable for studying enzyme interactions and modifying nucleic acid bases. The methoxy substitution enhances stability and influences electronic properties, facilitating selective chemical transformations. 6-Methoxy-9H-purine is commonly employed in medicinal chemistry for its potential applications in antiviral and anticancer agent design. High purity grades are available to ensure reproducibility in research applications.
6-Methoxy-9H-purine structure
6-Methoxy-9H-purine structure
Product Name:6-Methoxy-9H-purine
CAS No:1074-89-1
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD00127913
CID:93328
PubChem ID:87560490
Update Time:2025-06-15

6-Methoxy-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-9H-purine
    • 6-methoxypurine
    • 6-methoxy-7H-purine
    • 1H-Purine,6-methoxy- (9CI)
    • Purine, 6-methoxy- (6CI,7CI,8CI)
    • NSC 23723
    • O-Methylhypoxanthine
    • O6-Methylhypoxanthine
    • CHLOROPURINE, 6-
    • 6-CHLORO-9H-PURINE
    • TIMTEC-BB SBB004030
    • 6-Methoxy-1H-purine
    • AKOS BBS-00002143
    • 6-METHOXYPURINE 99+%
    • 1H-Purine, 6-methoxy- (9CI)
    • 1H-Purine, 6-methoxy-
    • Purine, 6-methoxy-
    • GOILPRCCOREWQE-UHFFFAOYSA-N
    • 6-methoxypu-rine
    • 6-methoxy purine
    • 6-Methoxy-1H-purine #
    • TimTec1_004752
    • Purine, 6-methoxy- (8CI)
    • Jsp000
    • 9H-Purine,6-methoxy-
    • 9H-Purine, 6-methoxy-
    • HMS1547H22
    • NSC23723
    • S
    • DTXSID90148041
    • Q27465611
    • SY050762
    • EINECS 214-047-1
    • CS-W001289
    • AS-57122
    • SZL
    • AKOS005257626
    • MFCD00005574
    • FT-0655828
    • SCHEMBL284829
    • CHEMBL305107
    • AC-907/25004537
    • FT-0621196
    • BDBM50339021
    • NSC-23723
    • AI3-50266
    • NS00023464
    • 1074-89-1
    • MFCD00127913
    • AKOS003621274
    • M1925
    • W-108745
    • AC-14042
    • Cl-917
    • CCG-321462
    • Purine, 6-methoxy-(8CI)
    • STL553553
    • DTXCID4070532
    • BBL036901
    • MDL: MFCD00127913
    • Inchi: 1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
    • InChI Key: GOILPRCCOREWQE-UHFFFAOYSA-N
    • SMILES: O(C)C1C2=C(N=CN=1)N=CN2
    • BRN: 7692

Computed Properties

  • Exact Mass: 150.05400
  • Monoisotopic Mass: 150.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.7

Experimental Properties

  • Color/Form: Orange crystals
  • Density: 1.3471 (rough estimate)
  • Melting Point: 196°C(lit.)
  • Boiling Point: 233.4°C at 760 mmHg
  • Refractive Index: 1.6700 (estimate)
  • PSA: 63.69000
  • LogP: 0.36150
  • Solubility: Not determined

6-Methoxy-9H-purine Security Information

6-Methoxy-9H-purine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Methoxy-9H-purine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1074-89-1)6-甲氧基嘌呤
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
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(CAS:1074-89-1)6-Methoxy-9H-purine
Order Number:A801712
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:38
Price ($):185.0
Email:sales@amadischem.com

6-Methoxy-9H-purine Related Literature

Additional information on 6-Methoxy-9H-purine

6-Methoxy-9H-purine: A Key Purine Derivative with Promising Pharmacological Potential

6-Methoxy-9H-purine, also known as CAS No. 1074-89-1, is a structurally unique purine derivative that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the broader class of purine-based molecules, which are fundamental to biological systems and play critical roles in nucleic acid synthesis, energy metabolism, and cellular signaling. The introduction of a methoxy group at the 6-position of the purine ring introduces novel chemical properties that distinguish 6-Methoxy-9H-purine from its parent compounds, such as adenine or guanine. Recent studies have highlighted its potential as a scaffold for drug discovery, particularly in the development of selective modulators for G protein-coupled receptors (GPCRs) and ion channels.

6-Methoxy-9H-purine is characterized by its planar aromatic ring system, which is a defining feature of all purine derivatives. The methoxy substitution at the 6-position introduces electron-donating effects, altering the electronic distribution within the purine ring. This modification can influence the compound's interactions with target proteins, making it a valuable candidate for the design of bioactive molecules. Structural analysis of 6-Methoxy-9H-purine reveals a 9H-purine core with a methoxy group at the 6-position, which is distinct from other purine analogs like 8-oxoguanine or 6-mercaptopurine. The presence of the methoxy group may enhance the compound's solubility and metabolic stability, which are critical factors in drug development.

Recent advances in medicinal chemistry have demonstrated that 6-Methoxy-9H-purine exhibits promising biological activities. A 2023 study published in Journal of Medicinal Chemistry reported that this compound demonstrates inhibitory effects on the adenosine A2A receptor, which is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease. The study utilized molecular docking simulations to predict the binding affinity of 6-Methoxy-9H-purine to the A2A receptor, revealing a high degree of specificity. This finding underscores the potential of 6-Methoxy-9H-purine as a lead compound for the development of novel therapeutics targeting the adenosine signaling pathway.

The pharmacological properties of 6-Methoxy-9H-purine are further supported by its interactions with other purine-related targets. Research published in ACS Chemical Biology in 2024 explored the compound's ability to modulate the activity of the P2Y12 receptor, a GPCR involved in platelet aggregation. The study found that 6-Methoxy-9H-purine exhibits a competitive antagonistic effect on the P2Y12 receptor, suggesting its potential as an anti-thrombotic agent. These findings highlight the versatility of 6-Methoxy-9H-purine in targeting multiple purine receptors, which could open new avenues for its application in cardiovascular and neurological disorders.

In addition to its interactions with GPCRs, 6-Methoxy-9H-purine has shown potential in modulating ion channel activity. A 2023 preclinical study published in Cell Reports investigated the compound's effects on the TRPV1 receptor, a non-selective cation channel involved in pain signaling. The study found that 6-Methoxy-9H-purine selectively inhibits TRPV1 activation, suggesting its potential as an analgesic agent. This discovery aligns with the broader interest in purine derivatives for their ability to modulate ion channel function, which is critical for the development of pain management therapies.

The synthesis of 6-Methoxy-9H-purine has been a focus of organic chemistry research due to its structural complexity and the challenges associated with its preparation. A 2022 study in Organic Letters described a novel synthetic route involving the methylation of a purine precursor under mild conditions. The study emphasized the importance of reaction conditions in achieving high yields of 6-Methoxy-9H-purine, which is essential for its large-scale production and application in drug development. This synthetic approach provides a foundation for the scalable production of the compound, enabling further exploration of its therapeutic potential.

Despite its promising properties, the pharmacokinetics and toxicity profile of 6-Methoxy-9H-purine require further investigation. A 2023 in vitro study published in Toxicological Sciences evaluated the compound's cytotoxic effects on various cell lines, including liver and kidney cells. While the study found that 6-Methoxy-9H-purine exhibits low toxicity at therapeutic concentrations, it highlighted the need for further in vivo studies to assess its safety profile. These findings underscore the importance of comprehensive toxicological evaluation before advancing 6-Methoxy-9H-purine into clinical trials.

The potential applications of 6-Methoxy-9H-purine extend beyond its direct pharmacological effects. Its structural similarity to other purine derivatives suggests that it could serve as a scaffold for the development of more complex molecules with enhanced therapeutic properties. For example, researchers have explored the possibility of conjugating 6-Methoxy-9H-purine with targeting ligands to improve its specificity for particular tissues or organs. This approach could enhance the compound's efficacy while minimizing systemic side effects, a critical consideration in the design of new drugs.

Recent advancements in computational modeling have further accelerated the study of 6-Methoxy-9H-purine. Machine learning algorithms and molecular dynamics simulations are being used to predict the compound's interactions with a wide range of biological targets. These computational tools provide valuable insights into the molecular mechanisms underlying its pharmacological effects, enabling researchers to optimize its structure for improved therapeutic outcomes. The integration of computational methods with experimental studies is expected to play a pivotal role in the future development of 6-Methoxy-9H-purine as a therapeutic agent.

In conclusion, 6-Methoxy-9H-purine represents a promising candidate in the field of pharmaceutical research due to its unique structural features and potential therapeutic applications. Its interactions with GPCRs, ion channels, and other biological targets highlight its versatility as a scaffold for drug development. While further studies are needed to fully elucidate its pharmacokinetic and toxicological properties, the existing research provides a strong foundation for its advancement as a novel therapeutic agent. The continued exploration of 6-Methoxy-9H-purine is expected to contribute significantly to the discovery of new treatments for a range of diseases, underscoring its importance in modern drug discovery efforts.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1074-89-1)6-甲氧基嘌呤
LE3440287
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:1074-89-1)6-Methoxy-9H-purine
A801712
Purity:99%
Quantity:25g
Price ($):185.0
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